Cas no 18910-68-4 (3-Dehydroxy Salbutamol)
3-Dehydroxy Salbutamol Chemical and Physical Properties
Names and Identifiers
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- Over-reduced albuterol
- Levalbuterol Related Compound B
- 3-Dehydroxy Salbutamol
- 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol
- ALBUTEROL IMPURITY C
- Salbutamol EP Impurity C
- α-{[(1,1-Dimethylethyl)amino]methyl}-4-hydroxy-3-methylbenzenemethanol
- Levalbuterol RC B ( Salbutamol EP Impurity C)
- 4-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-2-methylphenol
- α-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-3-methyl-Benzenemethanol
- Levalbuterol Related Compound B (20 mg) (alpha-[{(1,1-Dimethylethyl)amino}methyl]-4-hydroxy-3-methyl-benzenemethanol)
- Salbutamol Sulphate Imp. C
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- MDL: MFCD16987634
- Inchi: 1S/C13H21NO2/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4/h5-7,12,14-16H,8H2,1-4H3
- InChI Key: GELQRPHSNNCPNQ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=C(C)C=1)O)CNC(C)(C)C
3-Dehydroxy Salbutamol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
3-Dehydroxy Salbutamol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1012644-25MG |
Albuterol Related Compound A |
18910-68-4 | 25mg |
¥11253.66 | 2024-12-30 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1358809-20MG |
Levalbuterol Related Compound B |
18910-68-4 | United States Pharmacopeia (USP) Reference Standard | 20MG |
¥14329.94 | 2022-02-21 | |
| TRC | D230530-10mg |
3-Dehydroxy Salbutamol |
18910-68-4 | 10mg |
$ 224.00 | 2023-09-08 | ||
| TRC | D230530-50mg |
3-Dehydroxy Salbutamol |
18910-68-4 | 50mg |
$ 983.00 | 2023-09-08 | ||
| TRC | D230530-100mg |
3-Dehydroxy Salbutamol |
18910-68-4 | 100mg |
$ 1669.00 | 2023-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC105-1g |
3-Dehydroxy Salbutamol |
18910-68-4 | 97% | 1g |
2388.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC105-50mg |
3-Dehydroxy Salbutamol |
18910-68-4 | 97% | 50mg |
324.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC105-200mg |
3-Dehydroxy Salbutamol |
18910-68-4 | 97% | 200mg |
796.0CNY | 2021-07-10 | |
| 1PlusChem | 1P002ICU-25mg |
Benzenemethanol, α-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-3-methyl- |
18910-68-4 | 25mg |
$2050.00 | 2024-06-17 | ||
| Aaron | AR002IL6-25mg |
Benzenemethanol, α-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-3-methyl- |
18910-68-4 | 95% | 25mg |
$141.00 | 2025-01-21 |
3-Dehydroxy Salbutamol Suppliers
3-Dehydroxy Salbutamol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 3-Dehydroxy Salbutamol
3-Dehydroxy Salbutamol (CAS No. 18910-68-4): An Overview of a Promising Compound in Respiratory Medicine
3-Dehydroxy Salbutamol (CAS No. 18910-68-4) is a derivative of the well-known bronchodilator salbutamol, which has been extensively studied for its potential therapeutic applications in respiratory diseases. This compound, also known as 3-dehydroxysalbutamol or 3-dehydroxy-albuterol, is of particular interest due to its unique chemical structure and potential pharmacological properties that may offer improved efficacy and safety profiles compared to its parent compound.
The chemical structure of 3-Dehydroxy Salbutamol is characterized by the removal of a hydroxyl group at the 3-position of the salbutamol molecule. This modification can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced selectivity for β2-adrenergic receptors and reduced side effects. The molecular formula of 3-Dehydroxy Salbutamol is C12H15NO2, with a molecular weight of approximately 205.25 g/mol.
In recent years, significant research has been devoted to understanding the mechanisms of action and therapeutic potential of 3-Dehydroxy Salbutamol. Studies have shown that this compound exhibits potent bronchodilatory effects, similar to salbutamol, but with a potentially longer duration of action and fewer systemic side effects. This makes it an attractive candidate for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.
A key area of focus in the research on 3-Dehydroxy Salbutamol has been its ability to selectively target β2-adrenergic receptors. These receptors play a crucial role in mediating bronchodilation and are expressed primarily in the smooth muscle cells of the airways. By enhancing receptor selectivity, 3-Dehydroxy Salbutamol may reduce off-target effects on other tissues, such as the heart and skeletal muscles, which are common with traditional β2-adrenergic agonists like salbutamol.
Clinical trials have begun to explore the safety and efficacy of 3-Dehydroxy Salbutamol in human subjects. Preliminary results from phase I and II trials have shown promising outcomes, with patients experiencing significant improvements in lung function and reduced frequency of exacerbations. These findings suggest that 3-Dehydroxy Salbutamol could be a valuable addition to the current arsenal of medications used to manage respiratory diseases.
In addition to its bronchodilatory effects, 3-Dehydroxy Salbutamol has also been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of both COPD and asthma, and reducing inflammation can significantly improve patient outcomes. Preclinical studies have demonstrated that 3-Dehydroxy Salbutamol can inhibit the production of pro-inflammatory cytokines and reduce airway hyperresponsiveness, further supporting its potential as a multifaceted therapeutic agent.
The development of new formulations for delivering 3-Dehydroxy Salbutamol is another area of active research. Inhalation therapy remains the preferred method for administering bronchodilators due to its rapid onset of action and targeted delivery to the lungs. Novel inhalation devices and formulations are being developed to optimize the delivery of 3-Dehydroxy Salbutamol, ensuring maximum therapeutic benefit while minimizing side effects.
Beyond its use in respiratory medicine, there is growing interest in exploring the broader applications of 3-Dehydroxy Salbutamol. For example, its potential as a treatment for other conditions characterized by smooth muscle dysfunction, such as overactive bladder syndrome, is being investigated. Additionally, researchers are examining whether 3-Dehydroxy Salbutamol can be used in combination with other drugs to enhance their therapeutic effects or reduce their side profiles.
The future prospects for 3-Dehydroxy Salbutamol are promising. As more clinical data become available, it is likely that this compound will gain recognition as a valuable therapeutic option for patients with respiratory diseases. Ongoing research will continue to refine our understanding of its mechanisms of action, optimize its formulation, and explore new applications that could benefit a wide range of patients.
In conclusion, 3-Dehydroxy Salbutamol (CAS No. 18910-68-4) represents an exciting advancement in the field of respiratory medicine. Its unique chemical structure and promising pharmacological properties make it a compelling candidate for further development and clinical application. As research progresses, it is anticipated that this compound will play an increasingly important role in improving patient outcomes and enhancing quality of life for those affected by respiratory diseases.
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